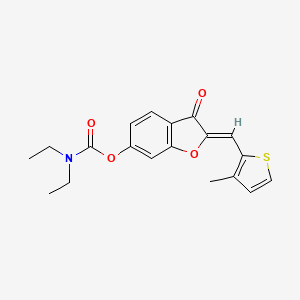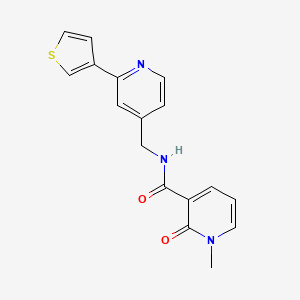
5-Cyanopicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyanopicolinamide is an organic compound with the molecular formula C7H5N3O It is characterized by the presence of a cyano group (-CN) attached to the fifth position of a picolinamide ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanopicolinamide typically involves the cyanation of picolinamide derivatives. One common method includes the reaction of 5-bromopicolinamide with a cyanide source such as copper(I) cyanide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyanopicolinamide undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted picolinamide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyanopicolinamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research into its potential as a pharmacophore for developing new drugs, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 5-Cyanopicolinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano group can form strong interactions with metal ions, making it a useful ligand in coordination complexes. These interactions can modulate the activity of the target molecules and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Picolinamide: Lacks the cyano group, making it less reactive in certain chemical transformations.
5-Bromopicolinamide: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Cyanobenzotriazole: Another cyano-containing compound used in electrophilic cyanation reactions.
Uniqueness: 5-Cyanopicolinamide is unique due to the presence of both the cyano and amide functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable coordination complexes makes it a valuable compound in research and industry .
Eigenschaften
IUPAC Name |
5-cyanopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-3-5-1-2-6(7(9)11)10-4-5/h1-2,4H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIPIEOKQCFDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65346-04-5 |
Source


|
| Record name | 5-cyanopyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(6-methylpyridazin-3-yl)oxy]-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzamide](/img/structure/B2688858.png)
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)



![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)


![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)


